molecular formula C6H12N4O2 B040946 2-(2-Butyrylhydrazino)-2-iminoacetamide CAS No. 112032-70-9

2-(2-Butyrylhydrazino)-2-iminoacetamide

Cat. No.: B040946
CAS No.: 112032-70-9
M. Wt: 172.19 g/mol
InChI Key: BVHALEPSOSLBOC-UHFFFAOYSA-N
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Description

2-(2-Butyrylhydrazino)-2-iminoacetamide is a hydrazino-iminoacetamide derivative characterized by a central acetamide core substituted with a butyrylhydrazine moiety. This compound belongs to the broader class of iminoacetamides, which are structurally defined by an imino (NH) group adjacent to an acetamide functionality.

Properties

CAS No.

112032-70-9

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]butanamide

InChI

InChI=1S/C6H12N4O2/c1-2-3-4(11)9-10-5(7)6(8)12/h2-3H2,1H3,(H2,7,10)(H2,8,12)(H,9,11)

InChI Key

BVHALEPSOSLBOC-UHFFFAOYSA-N

SMILES

CCCC(=O)NN=C(C(=O)N)N

Isomeric SMILES

CCCC(=O)N/N=C(/C(=O)N)\N

Canonical SMILES

CCCC(=O)NN=C(C(=O)N)N

Synonyms

Butanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Alkyl-2-(2-hydroxyphenyl)-2-iminoacetamide Derivatives

  • Structure: These derivatives feature a 2-hydroxyphenyl group attached to the iminoacetamide core, contrasting with the butyrylhydrazino substituent in the target compound.
  • Synthesis : Produced via a three-component reaction of 2-hydroxybenzaldehyde derivatives, primary amines, and alkyl isocyanides in acetonitrile. The reaction proceeds through intermediate benzo[b]furan-2,3-diamines, followed by oxidation .
  • In contrast, the butyrylhydrazino group may confer greater flexibility and lipophilicity, influencing membrane permeability .

2-Benzothiazolyl Acetohydrazide Derivatives

  • Structure: These compounds incorporate a benzothiazole ring fused to the acetohydrazide core, differing from the iminoacetamide backbone of the target compound.
  • Synthesis: Derived from ethyl-2-benzothiazolyl acetate via hydrazinolysis or reactions with cyanoacetohydrazide. Subsequent derivatization with aldehydes, triazoles, or hydroxybenzaldehydes yields diverse analogs .
  • Functional Differences: The benzothiazole moiety imparts strong electron-withdrawing effects and fluorescence properties, making these derivatives suitable for sensor applications. The butyrylhydrazino-iminoacetamide structure lacks such electronic effects but may exhibit unique bioactivity due to its hydrazine linkage .

N-Benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides

  • Structure: These hydrazides feature a benzoyl group and a chlorophenoxy-acetyl substituent, structurally distinct from the butyrylhydrazino-iminoacetamide framework.
  • Biological Activity: Demonstrated antifungal efficacy against strains like Candida albicans and Aspergillus niger, with activity linked to the electron-withdrawing chloro-phenoxy group. The target compound’s butyryl chain, being non-aromatic, may reduce antifungal potency but improve solubility .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Route Notable Properties
2-(2-Butyrylhydrazino)-2-iminoacetamide Iminoacetamide Butyrylhydrazino Likely MCRs (Ugi-type) Lipophilic, flexible backbone
N-Alkyl-2-(2-hydroxyphenyl)-2-iminoacetamide Iminoacetamide 2-Hydroxyphenyl Three-component condensation Aromatic π-stacking, H-bonding
2-Benzothiazolyl acetohydrazide Benzothiazole-acetohydrazide Benzothiazole, hydrazide Hydrazinolysis of ethyl esters Fluorescence, electron-withdrawing
N-Benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide Benzoyl-hydrazide Chlorophenoxy-acetyl Acylation reactions Antifungal, chloro-substituted

Research Findings and Implications

  • Reactivity: The butyrylhydrazino group in this compound may undergo hydrolysis or condensation reactions, similar to hydrazide derivatives . However, its iminoacetamide core could stabilize intermediates in MCRs, enabling scaffold diversification .
  • Biological Potential: While N-benzoyl hydrazides show antifungal activity, the target compound’s hydrazine linkage might target enzymes like urease or carbonic anhydrase, analogous to benzothiazole-based inhibitors .

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